2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate
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Overview
Description
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is a complex organic compound with the molecular formula C36H34Cl3NO7 and a molecular weight of 699.02 g/mol. This compound is extensively utilized in the biomedical field, particularly in the synthesis of carbohydrate-based molecules with therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate typically involves the protection of hydroxyl groups in D-glucopyranosiduronic acid followed by benzylation. The trichloroacetimidate group is introduced through a reaction with trichloroacetonitrile in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetimidate group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester and imidate groups are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of glycosides or other substituted derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Hydrolysis: Formation of D-glucopyranosiduronic acid and benzyl alcohol.
Scientific Research Applications
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: For the development of carbohydrate-based therapeutics and drug delivery systems.
Industry: In the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the formation of glycosidic bonds with acceptor molecules. This process is catalyzed by acids or bases, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester: Lacks the trichloroacetimidate group.
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Methyl Ester: Contains a methyl ester group instead of a benzyl ester.
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Ethyl Ester: Contains an ethyl ester group instead of a benzyl ester.
Uniqueness
The presence of the trichloroacetimidate group in 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate enhances its reactivity and stability, making it a valuable intermediate in the synthesis of complex carbohydrate molecules. This unique feature distinguishes it from other similar compounds and broadens its applicability in various fields of research and industry.
Properties
IUPAC Name |
benzyl (3S,6S)-3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2/t29-,30?,31?,32?,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINMQTUNMBWAP-FEJJTQSASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2C(C([C@@H](OC2C(=O)OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl3NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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